Ethyl 3,4,5-trichlorofuran-2-carboxylate

Description

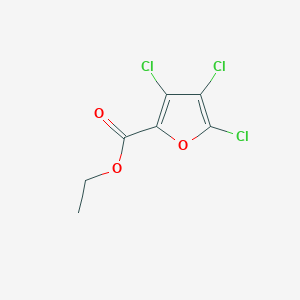

Ethyl 3,4,5-trichlorofuran-2-carboxylate is a halogenated furan derivative featuring a furan ring substituted with three chlorine atoms at positions 3, 4, and 5, and an ethyl ester group at position 2. For instance, halogenated aromatic compounds like 3-chloro-2,4,5-trifluorobenzoic acid () and ethyl-substituted heterocycles such as Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate () highlight the significance of halogen and ester functionalities in pharmaceutical and agrochemical intermediates. The trichlorofuran derivative likely serves as a precursor in synthesizing bioactive molecules, leveraging the electron-withdrawing effects of chlorine atoms to modulate reactivity and stability.

Properties

Molecular Formula |

C7H5Cl3O3 |

|---|---|

Molecular Weight |

243.5 g/mol |

IUPAC Name |

ethyl 3,4,5-trichlorofuran-2-carboxylate |

InChI |

InChI=1S/C7H5Cl3O3/c1-2-12-7(11)5-3(8)4(9)6(10)13-5/h2H2,1H3 |

InChI Key |

OEPSGYWZKKEFNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(O1)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,5-trichlorofuran-2-carboxylate typically involves the chlorination of furan derivatives followed by esterification. One common method includes the reaction of 3,4,5-trichlorofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-trichlorofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dechlorinated furans.

Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3,4,5-trichlorofuran-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-inflammatory and anticancer activities.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound can be utilized in the production of anti-inflammatory medications. For example, a study highlighted the synthesis of anti-inflammatory agents using furan derivatives as key intermediates .

- Anticancer Activity : The compound has also been explored for its anticancer properties. In a study focusing on thiazole derivatives synthesized from furan compounds, some exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications of this compound could yield promising anticancer agents .

Agrochemical Applications

This compound has been identified for its potential use in agrochemicals. Its derivatives are being researched for their efficacy as pesticides and herbicides.

- Pesticidal Properties : The compound's structure allows it to interact with biological systems effectively. Studies have shown that certain furan derivatives can act as effective pesticides against various agricultural pests .

- Herbicidal Activity : Research into the herbicidal properties of furan derivatives indicates that they can inhibit plant growth by interfering with specific biochemical pathways. This suggests that this compound could be developed into a selective herbicide .

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in material science.

- Coatings and Polymers : The compound has been investigated for use in coatings due to its antifouling properties. Studies indicate that incorporating this compound into paint formulations can enhance their performance in marine environments by preventing biofouling .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trichlorofuran-2-carboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The chlorine atoms and ester group play a crucial role in its reactivity, enabling it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Chlorinated vs. Fluorinated Derivatives: Chlorine substituents (as in Ethyl 3,4,5-trichlorofuran-2-carboxylate) are bulkier and less electronegative than fluorine (e.g., in 3-chloro-2,4,5-trifluorobenzoic acid, ).

- Ester Group Comparison :

The ethyl ester group in the target compound is structurally analogous to esters like ethyl palmitate () but differs in electronic effects due to the electron-deficient furan ring. This may enhance electrophilic reactivity, making it more suitable for nucleophilic substitution reactions in synthetic chemistry.

Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Ethyl 3,4,5-trichlorofuran-2-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClO

- CAS Number : [not specified in the search results]

- Chemical Structure : The compound features a furan ring substituted with three chlorine atoms and an ethyl ester group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. For instance:

- Bacterial Strains : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : It demonstrated antifungal activity against Candida albicans and Aspergillus niger.

Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines:

- HL-60 Cells : The compound induced apoptosis in HL-60 leukemia cells, as evidenced by increased caspase-3 activity and alterations in mitochondrial membrane potential. Concentration-dependent cytotoxicity was observed, with significant effects at higher concentrations (50 µM) leading to over 75% cell death.

The biological activity of this compound is primarily attributed to its ability to induce oxidative stress within cells. This mechanism involves:

- Reactive Oxygen Species (ROS) : Increased ROS levels lead to cellular damage and apoptosis.

- Caspase Activation : The compound activates caspases, particularly caspase-3, which plays a crucial role in the apoptotic pathway.

- Bcl-2 Family Proteins : this compound downregulates anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Leukemia Treatment : A study demonstrated that treatment with this compound led to a reduction in tumor size in mouse models of leukemia.

- Antimicrobial Efficacy : Clinical isolates treated with the compound showed reduced viability compared to controls, indicating its potential as a therapeutic agent against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.